molecular formula C21H21N3O2S B2442584 2-(benzylthio)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923423-84-1

2-(benzylthio)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2442584
CAS RN: 923423-84-1
M. Wt: 379.48
InChI Key: OUZSECADMNFPFL-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

A study explored the synthesis of new oxadiazole derivatives, including a compound closely related to the one , for their potential anticancer effects. These compounds were evaluated against A549 human lung adenocarcinoma and C6 rat glioma cell lines. Particularly, derivatives showed promising cytotoxic effects similar to cisplatin without causing toxicity towards NIH/3T3 mouse embryonic fibroblast cell lines. Moreover, these compounds were identified as effective inhibitors of matrix metalloproteinases (MMPs), with potential implications for lung adenocarcinoma and glioma treatment. Docking studies highlighted the affinity of these compounds to the active site of the MMP-9 enzyme, suggesting their role in inhibiting tumor progression mechanisms such as angiogenesis, tissue invasion, and migration (Özdemir et al., 2017).

Akt and FAK Inhibition in Cancer Therapy

Another study focused on the design, synthesis, and evaluation of new 1,3,4-oxadiazole derivatives for their anticancer activities, specifically as potential Akt and FAK inhibitors. These compounds showed potent anticancer activity against A549 and C6 cell lines, with significant effects on apoptosis, caspase-3 activation, and mitochondrial membrane potential. Notably, certain derivatives increased apoptotic cell populations and mitochondrial membrane depolarization more than cisplatin. Akt inhibitory activity was significant, suggesting these compounds' potential in cancer therapy through apoptosis induction and inhibition of key signaling pathways involved in cancer cell survival and proliferation (Altıntop et al., 2018).

Antimicrobial and Cytotoxic Activities

The synthesis of 2-mercaptobenzimidazole derivatives, including structures related to the compound , demonstrated significant antimicrobial and cytotoxic activities. These compounds were tested against various bacteria and fungi, showing excellent activity against a panel of microorganisms. Furthermore, some derivatives exhibited good cytotoxic activities, suggesting their potential as leads for developing new antimicrobial agents with additional cancer therapeutic benefits (Devi et al., 2022).

properties

IUPAC Name

2-benzylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-19(14-27-13-15-6-2-1-3-7-15)22-21-24-23-20(26-21)18-11-10-16-8-4-5-9-17(16)12-18/h1-3,6-7,10-12H,4-5,8-9,13-14H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZSECADMNFPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

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